Lamivudine, (+/-)-trans-
Vue d'ensemble
Description
Lamivudine, (+/-)-trans-, is a synthetic nucleoside analogue with significant antiviral properties. It is primarily used as an antiretroviral medication to treat HIV/AIDS and chronic hepatitis B. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses .
Applications De Recherche Scientifique
Lamivudine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogues.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively used in the treatment of HIV/AIDS and chronic hepatitis B.
Industry: Employed in the formulation of antiretroviral drugs and fixed-dose combination therapies.
Mécanisme D'action
- The compound is phosphorylated to active metabolites that compete for incorporation into viral DNA .
- It competes with natural substrate deoxyguanosine triphosphate, preventing further viral DNA synthesis .
Target of Action
Mode of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
“Lamivudine, (+/-)-trans-” interacts with the viral reverse transcriptase enzyme, inhibiting its function and preventing the replication of the virus . It also interacts with other biomolecules such as the Hepatitis B virus (HBV) and the human immunodeficiency virus (HIV), blocking their replication and reducing their presence in the body .
Cellular Effects
“Lamivudine, (+/-)-trans-” has a significant impact on cellular processes. It influences cell function by inhibiting the replication of viruses within the cell, thereby reducing the viral load and the associated pathological effects . It also impacts cell signaling pathways and gene expression related to viral replication .
Molecular Mechanism
The molecular mechanism of action of “Lamivudine, (+/-)-trans-” involves its incorporation into the viral DNA by the reverse transcriptase enzyme. This results in premature termination of DNA synthesis, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, “Lamivudine, (+/-)-trans-” has shown to have long-term effects on cellular function, particularly in reducing the viral load over time . It has also demonstrated stability and minimal degradation, making it effective for prolonged use .
Dosage Effects in Animal Models
The effects of “Lamivudine, (+/-)-trans-” vary with different dosages in animal models. Lower doses are effective in reducing viral load, while higher doses can lead to adverse effects .
Metabolic Pathways
“Lamivudine, (+/-)-trans-” is involved in the metabolic pathways related to nucleoside metabolism. It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
“Lamivudine, (+/-)-trans-” is transported within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
“Lamivudine, (+/-)-trans-” is localized within the cytoplasm of the cell, where it exerts its antiviral activity. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lamivudine can be synthesized through various methods, including enzymatic dynamic kinetic resolution and enantioselective synthesis. One efficient method involves the use of surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution . Another method employs L-menthyl-glyoxylate as a chiral auxiliary, which is obtained by reacting menthol with carboxyl derivatives such as glyoxyl acid, maleic anhydride, and fumaric acid .
Industrial Production Methods: Industrial production of lamivudine often involves large-scale synthesis using the aforementioned methods. The process typically includes steps like esterification, ozonolysis, and hydration to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Lamivudine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the synthesis of lamivudine and its analogues .
Comparaison Avec Des Composés Similaires
Emtricitabine: Another nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals.
Zidovudine: Often used in combination with lamivudine for enhanced efficacy.
Tenofovir: Commonly used in fixed-dose combinations with lamivudine for HIV treatment
Uniqueness: Lamivudine is unique due to its dual action against both HIV and hepatitis B viruses. It is also known for its high bioavailability and low toxicity profile, making it a preferred choice in antiretroviral therapy .
Activité Biologique
Lamivudine, chemically known as 2',3'-dideoxy-3'-thiacytidine (3TC), is a synthetic nucleoside analogue primarily used as an antiviral medication. It exhibits significant biological activity, particularly as a nucleoside reverse transcriptase inhibitor (NRTI) against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV). This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and resistance patterns associated with lamivudine.
Lamivudine's antiviral effects stem from its ability to inhibit reverse transcriptase enzymes, crucial for viral replication. Once inside the cell, lamivudine is phosphorylated to its active form, lamivudine triphosphate (L-TP). This active metabolite competes with natural nucleotides for incorporation into viral DNA. Due to the absence of a 3'-hydroxyl group in its structure, incorporation of L-TP results in chain termination during DNA synthesis, effectively halting viral replication .
Pharmacokinetics
The pharmacokinetic profile of lamivudine reveals rapid absorption following oral administration. Key parameters include:
- Bioavailability : Approximately 82% in adults and 68% in children.
- Peak Serum Concentration (Cmax) : Reached within 0.5 to 1.5 hours post-dose.
- Half-Life : Ranges from 5 to 7 hours; however, intracellular half-lives can extend up to 19 hours in HBV-infected cells.
- Volume of Distribution : The apparent volume of distribution is about 1.3 ± 0.4 L/kg .
HIV Treatment
Lamivudine has been integral in HIV treatment regimens. In clinical studies, it has shown potent virologic suppression when combined with other antiretroviral agents. For instance:
- In a study comparing abacavir and zidovudine combined with lamivudine, patients receiving abacavir exhibited a greater median increase in CD4+ cell counts compared to those on zidovudine .
- Lamivudine has demonstrated a significant reduction in plasma HIV-1 RNA levels by more than 1 log in monotherapy settings .
HBV Treatment
Lamivudine is also effective against HBV, with studies indicating:
- A reduction in HBV DNA levels by over 90% after four weeks of treatment in HBsAg carriers .
- Histological improvements and decreased alanine aminotransferase levels were noted alongside viral suppression .
Resistance Patterns
Resistance to lamivudine can develop rapidly due to mutations in the reverse transcriptase gene, notably the M184V mutation. This mutation allows the virus to incorporate deoxycytidine triphosphate preferentially over L-TP, leading to reduced efficacy of lamivudine while potentially enhancing susceptibility to other NRTIs like zidovudine .
Table: Summary of Resistance Studies
Case Studies
Several case studies have highlighted lamivudine's effectiveness and challenges:
- Case Study on HIV Resistance : A patient exhibiting the M184V mutation showed initial increases in HIV RNA levels after discontinuation of lamivudine but later demonstrated reversion of resistance upon resuming therapy .
- HBV Treatment Efficacy : In a randomized controlled trial involving Chinese HBsAg carriers, patients receiving lamivudine displayed significant reductions in HBV DNA levels compared to placebo controls, indicating robust antiviral activity .
Propriétés
IUPAC Name |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131086-22-1, 136846-20-3 | |
Record name | Lamivudine, (+/-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAMIVUDINE, (±)-TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.